3-Fluoroisatoic anhydride

Medicinal Chemistry Reactivity Prediction Nucleophilic Acyl Substitution

3-Fluoroisatoic anhydride (CAS 174463-53-7), also designated as 8-fluoro-1H-3,1-benzoxazine-2,4-dione, is a heterocyclic building block of the isatoic anhydride class, characterized by a molecular weight of 181.12 g/mol and a fused benzoxazine-2,4-dione core structure. The strategic substitution of a single fluorine atom at the C8 position (equivalent to the 3-position of the isatoic anhydride ring) distinguishes this compound from unsubstituted isatoic anhydride and its other mono-fluorinated regioisomers, fundamentally altering its electronic profile and reactivity for applications in medicinal chemistry, agrochemical discovery, and advanced organic synthesis.

Molecular Formula C8H4FNO3
Molecular Weight 181.12 g/mol
CAS No. 174463-53-7
Cat. No. B065496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoroisatoic anhydride
CAS174463-53-7
Molecular FormulaC8H4FNO3
Molecular Weight181.12 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)F)NC(=O)OC2=O
InChIInChI=1S/C8H4FNO3/c9-5-3-1-2-4-6(5)10-8(12)13-7(4)11/h1-3H,(H,10,12)
InChIKeyIERJBARKMJORGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoroisatoic Anhydride (CAS 174463-53-7) Procurement Specifications and Class Context


3-Fluoroisatoic anhydride (CAS 174463-53-7), also designated as 8-fluoro-1H-3,1-benzoxazine-2,4-dione, is a heterocyclic building block of the isatoic anhydride class, characterized by a molecular weight of 181.12 g/mol and a fused benzoxazine-2,4-dione core structure . The strategic substitution of a single fluorine atom at the C8 position (equivalent to the 3-position of the isatoic anhydride ring) distinguishes this compound from unsubstituted isatoic anhydride and its other mono-fluorinated regioisomers, fundamentally altering its electronic profile and reactivity for applications in medicinal chemistry, agrochemical discovery, and advanced organic synthesis .

Why Non-Fluorinated or Positional Isomers of Isatoic Anhydride Cannot Substitute for CAS 174463-53-7 in Precise Synthesis


In silico design and exploratory synthesis of bioactive heterocycles demand precise control over molecular properties. While unsubstituted isatoic anhydride serves as a versatile scaffold, its lack of fluorine limits opportunities for modulating key drug-like properties such as metabolic stability and target binding affinity . Furthermore, the position of fluorine substitution on the aromatic ring is not arbitrary; the 3-fluoro (8-fluoro) isomer possesses a distinct electronic environment that influences the regioselectivity and efficiency of subsequent ring-opening and annulation reactions compared to its 4-, 5-, and 6-fluoro counterparts. Computational analyses reveal that even among mono-fluorinated isomers, variations in pKa, LogP, and calculated density translate to significant differences in solubility, lipophilicity, and potential for passive membrane permeation . Therefore, substituting any other isatoic anhydride derivative for CAS 174463-53-7 will result in a different chemical entity with an altered physicochemical profile, compromising the reproducibility and validity of structure-activity relationship (SAR) studies and scale-up efforts.

Quantitative Evidence for Prioritizing 3-Fluoroisatoic Anhydride (174463-53-7) Over Unsubstituted and Other Positional Analogs


Predicted pKa as a Measure of Differential Electrophilicity vs. Unsubstituted and 4-Fluoro Isomers

The predicted pKa of the NH proton in the benzoxazine ring serves as a reliable computational proxy for the electrophilicity of the C2 carbonyl group. A lower pKa value indicates a more acidic NH proton and, consequently, a more electrophilic carbonyl center due to reduced electron density in the ring system. The predicted pKa for 3-fluoroisatoic anhydride (CAS 174463-53-7) is 9.55±0.20, making it a stronger electrophile compared to the 4-fluoro isomer (pKa 9.91±0.20) . While direct pKa data for the unsubstituted analog is less accessible in this dataset, the significant difference between the 3-fluoro and 4-fluoro isomers demonstrates the profound, position-dependent effect of fluorine substitution on the core reactivity of the anhydride . This differential electrophilicity translates directly to varied reaction rates and yields in nucleophilic ring-opening transformations with amines and alcohols.

Medicinal Chemistry Reactivity Prediction Nucleophilic Acyl Substitution

Predicted LogP and Lipophilicity Profile of 3-Fluoroisatoic Anhydride vs. Other Mono-Fluorinated Analogs

Lipophilicity, a key determinant of membrane permeability and metabolic stability, varies significantly among the mono-fluorinated isatoic anhydride isomers. Computational predictions using a consensus model yield a Log Po/w of 1.44 for 3-fluoroisatoic anhydride (CAS 174463-53-7) . This value is lower than that of the unsubstituted analog and distinct from the LogP of the 6-fluoro isomer (CAS 78755-94-9), for which a calculated LogP of 0.87 has been reported using ACD/Labs methodology . The difference in calculated lipophilicity between the 3-fluoro (LogP 1.44) and 6-fluoro (LogP 0.87) isomers highlights how the fluorine substitution pattern can alter the compound's potential for passive diffusion across biological membranes. This provides a quantitative basis for selecting the 3-fluoro regioisomer to achieve a specific LogP target within a lead optimization campaign, where a value around 1.4 is often desirable for balancing solubility and permeability.

Drug Discovery ADME Prediction Lipophilicity

Calculated Density and Physical State Predictions for 3-Fluoroisatoic Anhydride vs. 5-Fluoro and 6-Fluoro Isomers

The calculated density of a compound is a fundamental property that can influence its solid-state stability, solubility, and behavior during formulation. The predicted density for 3-fluoroisatoic anhydride (CAS 174463-53-7) is 1.502±0.06 g/cm³ . This value is identical to the predicted density for the 5-fluoro isomer (CAS 321-69-7) and the 6-fluoro isomer (CAS 78755-94-9) , all sharing the same molecular formula (C8H4FNO3) and a predicted density of 1.5±0.1 g/cm³ . The consistency in predicted density among these isomers underscores that differences in their application profiles are not driven by bulk physical differences but rather by the more subtle electronic and steric influences of the fluorine substitution pattern. This confirms that procurement decisions should be based on the desired reactivity and physicochemical profile of the final target molecule, as quantified by parameters like pKa and LogP, rather than on any perceived advantage in bulk material handling properties among the isomers.

Material Science Crystallography Physical Property Prediction

Commercial Purity Specifications for 3-Fluoroisatoic Anhydride (CAS 174463-53-7) Procurement

For synthetic and medicinal chemistry applications, high purity of the starting material is paramount to ensure reaction reproducibility and minimize the formation of unwanted byproducts. 3-Fluoroisatoic anhydride (CAS 174463-53-7) is commercially available with a standard purity of ≥95% as determined by High-Performance Liquid Chromatography (HPLC) . Several suppliers offer this compound at a purity of 97% . This high degree of purity is essential for applications where even trace impurities could interfere with catalytic cycles or lead to complex purification challenges. While other isatoic anhydride derivatives are also available at similar purity levels, the consistent specification for CAS 174463-53-7 across multiple vendors provides procurement confidence and ensures that the observed biological activity or material property can be reliably attributed to the target fluorinated scaffold.

Chemical Procurement Quality Control Analytical Chemistry

Procurement-Driven Applications of 3-Fluoroisatoic Anhydride (174463-53-7) in Drug Discovery and Materials Science


Synthesis of 2-Fluoro-Anthranilic Acid Derivatives for Heterocyclic Library Construction

The primary value of 3-fluoroisatoic anhydride lies in its use as an electrophilic precursor for synthesizing 2-fluoro-anthranilic acid derivatives via nucleophilic ring-opening with primary amines . This is the crucial first step in building diverse quinazolinone and quinazoline libraries, which are privileged scaffolds in medicinal chemistry. The distinct predicted pKa of 9.55 for the target compound, compared to 9.91 for the 4-fluoro isomer , indicates a higher electrophilicity for CAS 174463-53-7. This property makes it a more reactive substrate for this key transformation, potentially enabling faster reaction times and higher yields of the desired 2-fluoro-anthranilic acid intermediates. This is particularly advantageous in high-throughput parallel synthesis where reaction efficiency directly impacts library size and diversity.

Design and Synthesis of Drug Candidates Requiring a LogP ~1.4 Profile

In lead optimization, achieving an optimal lipophilicity profile is critical for balancing potency with favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties. The predicted consensus LogP of 1.44 for 3-fluoroisatoic anhydride makes it an attractive starting material for projects where a final target LogP in the 1-3 range is desired. In contrast, the 6-fluoro isomer possesses a significantly lower predicted LogP of 0.87 . Researchers seeking to incorporate a fluorine atom while maintaining a certain degree of lipophilicity would therefore prioritize procurement of the 3-fluoro isomer over the 6-fluoro isomer, as it provides a more favorable starting point for modulating the overall lipophilicity of the final drug candidate. This differentiation allows for a more precise, data-driven selection of the building block at the outset of a medicinal chemistry program.

Development of Fluorinated Advanced Materials and Specialty Polymers

The strategic incorporation of fluorine atoms is a well-known strategy for enhancing the thermal stability, chemical resistance, and dielectric properties of advanced polymeric materials. 3-Fluoroisatoic anhydride serves as a versatile monomer precursor for the synthesis of such polymers . For instance, it can be employed in the production of fluorinated polyetherimides, which are valued for their high glass transition temperatures and mechanical strength . While the predicted density of the anhydride itself does not differentiate it from other isomers , the unique electronic properties imparted by the 3-fluoro substitution pattern on the monomer will ultimately influence the polymerization kinetics and the final properties of the resulting polymer chain. Procuring CAS 174463-53-7 allows materials scientists to explore this specific structural motif and its impact on polymer architecture, which is not possible with the 4-, 5-, or 6-fluoro isomers.

Synthesis of Radiolabeled Probes and Analytical Standards

High-purity (≥95-97%) 3-fluoroisatoic anhydride is a valuable precursor for preparing fluorinated analytical standards and radiolabeled probes for positron emission tomography (PET) imaging. Its well-defined structure and purity profile ensure that subsequent derivatization steps, including the introduction of radioactive isotopes like fluorine-18, yield a product with high radiochemical purity. The ability to reliably procure this specific isomer in high purity from multiple commercial sources mitigates supply chain risk and ensures the consistency required for developing validated analytical methods and reproducible in vivo imaging studies.

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